molecular formula C13H17N3 B11734568 N-benzyl-1-propyl-1H-pyrazol-4-amine

N-benzyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11734568
M. Wt: 215.29 g/mol
InChI Key: GRFMSDHEZMJKFM-UHFFFAOYSA-N
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Description

N-benzyl-1-propyl-1H-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a propyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with 1-propyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, including those related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3

InChI Key

GRFMSDHEZMJKFM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CC=C2

Origin of Product

United States

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